7-Amino-4-hydroxy-2h-chromen-2-one
Description
Overview of Coumarin (B35378) Derivatives in Chemical and Biological Research
Coumarins are a large class of naturally occurring phenolic substances found in various plants, fungi, and bacteria. nih.gov They are characterized by a benzopyrone skeleton, which consists of a benzene (B151609) ring fused to a pyrone ring. japsonline.com This core structure lends itself to a wide range of chemical modifications, resulting in a vast library of coumarin derivatives with diverse and significant biological activities. nih.govbenthamdirect.com
In the realm of scientific research, coumarin derivatives have attracted considerable attention for their broad spectrum of pharmacological properties. These include antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. benthamdirect.comresearchgate.net The versatility of the coumarin scaffold allows for the synthesis of novel compounds with tailored biological functions, making them a valuable tool in drug discovery and development. nih.gov For instance, certain coumarin derivatives have been investigated for their potential as anticoagulants, while others have shown promise as fluorescent probes for biological imaging. smolecule.comwikipedia.org
Historical Context and Evolution of Coumarin Research
The history of coumarin dates back to 1820, when it was first isolated from tonka beans by A. Vogel. wikipedia.orgwho.int Initially mistaken for benzoic acid, its true chemical nature was later identified by French pharmacist Nicholas Jean Baptiste Gaston Guibourt, who named it "coumarine". wikipedia.org The first laboratory synthesis of coumarin was achieved by the English chemist William Henry Perkin in 1868. wikipedia.org
Early research on coumarins was primarily focused on their isolation from natural sources and the elucidation of their chemical structures. However, the discovery of the anticoagulant properties of dicoumarol, a derivative of 4-hydroxycoumarin (B602359), in the 1940s marked a turning point in coumarin research. leffingwell.com This discovery paved the way for the development of warfarin (B611796) and other coumarin-based anticoagulant drugs. In subsequent decades, the scope of coumarin research expanded significantly to explore their diverse biological activities and potential therapeutic applications.
Structural Features and Chemical Versatility of 7-Amino-4-hydroxy-2H-chromen-2-one
This compound, a prominent member of the coumarin family, possesses a unique set of structural features that contribute to its chemical reactivity and biological significance. Its molecular formula is C₉H₇NO₃, and it has a molecular weight of approximately 177.16 g/mol . smolecule.com The core of the molecule is the characteristic coumarin (2H-chromen-2-one) framework.
Key structural attributes include a hydroxyl (-OH) group at the 4-position and an amino (-NH₂) group at the 7-position of the benzopyrone ring. The presence of these electron-donating groups significantly influences the electronic properties of the molecule, enhancing its fluorescence and potential for various chemical reactions. The hydroxyl group can undergo reactions such as acylation and alkylation, while the amino group can be a site for derivatization. smolecule.com This chemical versatility allows for the synthesis of a wide array of derivatives with modified properties for diverse research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Solid |
| Key Functional Groups | Amino (-NH₂), Hydroxyl (-OH), Lactone |
Rationale for Focused Academic Inquiry on this compound
The specific combination of the amino and hydroxyl groups on the coumarin scaffold in this compound makes it a compound of particular interest for focused academic inquiry. This unique substitution pattern is known to enhance certain biological activities, such as antimicrobial and antioxidant properties, compared to simpler coumarin structures. smolecule.com
Furthermore, the compound's inherent fluorescence makes it a valuable tool as a fluorescent probe in various biochemical and cellular studies. smolecule.com Its potential for derivatization opens up avenues for creating novel molecules with tailored functionalities. The investigation of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the coumarin class of compounds and holds promise for the development of new therapeutic agents and research tools.
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-amino-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H,10H2 |
InChI Key |
FCWCJXNMMJYIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Classical Synthetic Approaches to Chromen-2-one Scaffolds
The formation of the fundamental coumarin (B35378) ring system can be achieved through several established condensation reactions. These methods are crucial for creating the initial scaffold, which can then be further modified to produce the target compound.
The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net The reaction proceeds through esterification or trans-esterification followed by an intramolecular cyclization (Michael addition) and subsequent dehydration to form the coumarin ring.
For scaffolds related to 7-Amino-4-hydroxy-2H-chromen-2-one, a common starting material is resorcinol (B1680541) (1,3-dihydroxybenzene) or m-aminophenol. For instance, the reaction of resorcinol with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst like sulfuric acid is a standard method to produce 7-hydroxy-4-methylcoumarin. researchgate.networldresearchersassociations.com A variant of this approach involves the condensation of resorcinol with malic acid or citric acid. worldresearchersassociations.com A specific study demonstrated the unexpected formation of 7-hydroxy-4-methyl-2H-chroman-2-one from the Pechmann condensation of citric acid and resorcinol, where partial decarboxylation of citric acid occurred prior to the reaction. worldresearchersassociations.com
To introduce the amino group at the 7-position, m-aminophenol can be used as the phenolic starting material. However, due to the reactivity of the amino group under strong acidic conditions, it is often necessary to protect it first. A common strategy is to convert the amino group into a carbamate (B1207046), which can be hydrolyzed in a later step to yield the desired 7-aminocoumarin (B16596). researchgate.net
Table 1: Examples of Pechmann Condensation for Coumarin Synthesis
| Phenolic Substrate | β-Ketoester/Acid | Catalyst | Product | Reference |
|---|---|---|---|---|
| Resorcinol | Ethyl Acetoacetate | Sulfuric Acid | 7-Hydroxy-4-methylcoumarin | researchgate.net |
| Resorcinol | Citric Acid | Sulfuric Acid | 7-Hydroxy-4-methyl-2H-chroman-2-one | worldresearchersassociations.com |
| m-Aminophenol (protected) | β-Ketoester | Sulfuric Acid | 7-Amino-4-substituted-coumarin (after deprotection) | researchgate.net |
The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds. wikipedia.org In the context of coumarin synthesis, it typically involves the reaction of an o-hydroxybenzaldehyde derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, malonic acid, or cyanoacetic acid. wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com
To synthesize a 7-amino-4-hydroxy-substituted coumarin via this route, a suitable starting material would be 2,4-dihydroxy-5-aminobenzaldehyde. The condensation of this aldehyde with an active methylene compound would lead to the formation of the α,β-unsaturated system, followed by intramolecular cyclization (lactonization) to yield the coumarin ring. A key advantage of the Knoevenagel condensation is that it often proceeds under milder conditions than the Pechmann condensation. nih.gov
The Doebner modification of the Knoevenagel condensation uses pyridine as both the solvent and catalyst and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, which often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org Studies have shown that 2,4-dihydroxybenzaldehyde (B120756) can be condensed with diethylmalonate using piperidine as a base to produce the corresponding coumarin derivative. acs.org
Targeted Synthesis of this compound
Direct synthesis of this compound can be challenging due to the multiple reactive functional groups. Therefore, multi-step synthetic sequences starting from more readily available precursors are commonly employed.
A highly effective and modern approach for the synthesis of 7-aminocoumarins is the conversion from their 7-hydroxy analogues via a tandem O→N Smiles rearrangement–amide hydrolysis. nih.gov This transition-metal-free method offers an operationally simple route to N-substituted 7-aminocoumarins. nih.gov
The process begins with the alkylation of a 7-hydroxycoumarin with an appropriate α-bromoacetamide. This reaction forms an ether linkage at the 7-position. The resulting intermediate is then subjected to conditions that promote the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution where the amide nitrogen attacks the aromatic ring, displacing the ether oxygen to form a new C-N bond. The final step is the hydrolysis of the amide to yield the primary 7-aminocoumarin. This method is advantageous as it avoids the harsh conditions often required in classical condensations and allows for the introduction of diverse substituents on the amino group. nih.gov
A study detailed this process, starting with 7-hydroxy-4-methylcoumarin, which was alkylated with various N-substituted 2-bromoacetamides. The subsequent rearrangement and hydrolysis provided access to a range of 7-aminocoumarins in moderate to high yields. nih.govacs.org
Table 2: Synthesis of 7-Aminocoumarins via Smiles Rearrangement
| Starting Material | Reagents | Key Step | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | 1. N-aryl-2-bromoacetamide, K₂CO₃ 2. Base (e.g., K₂CO₃) 3. Acid Hydrolysis (e.g., HCl) | O→N Smiles Rearrangement | 7-Amino-4-methylcoumarin (B1665955) | Moderate to High | nih.govacs.org |
Another common strategy involves the synthesis of a stable precursor to this compound, followed by a final hydrolysis step to unmask the amino group. This approach is particularly useful when the free amino group would interfere with earlier reaction steps.
One documented synthesis involves a variation of the Pechmann condensation. nih.gov Resorcinol is reacted with methyl 3-oxo-5-((2,2,2-trifluoroacetyl)amino)pentanoate in the presence of methanesulfonic acid. This reaction forms the coumarin ring and incorporates a protected aminoethyl group at the 4-position. The trifluoroacetyl protecting group is highly stable but can be cleanly removed at the end of the synthesis by refluxing the compound in concentrated hydrochloric acid. This final hydrolysis step yields the hydrochloride salt of the desired aminocoumarin with high efficiency. nih.gov
Similarly, a 7-amino group can be introduced by starting with a protected m-aminophenol, such as methyl (3-hydroxyphenyl)carbamate. researchgate.netnih.gov This precursor undergoes a Pechmann-type condensation to form the coumarin scaffold with a carbamate group at the 7-position. The synthesis is completed by the acidic hydrolysis of the carbamate to reveal the 7-amino functionality. researchgate.netnih.gov
Table 3: Example of Hydrolytic Route to an Aminocoumarin
| Precursor | Reaction | Reagents | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,2,2-Trifluoro-N-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)ethyl)acetamide | Acid Hydrolysis | Concentrated HCl, reflux | 4-(2-Aminoethyl)-7-hydroxy-2H-chromen-2-one Hydrochloride | 78% | nih.gov |
| Methyl (2-oxo-4-(2-(2,2,2-trifluoroacetamido)ethyl)-2H-chromen-7-yl)carbamate | Acid Hydrolysis | Concentrated HCl, reflux | 7-Amino-4-(2-aminoethyl)-2H-chromen-2-one Dihydrochloride | 94% | nih.gov |
Advanced and Green Synthetic Techniques
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. For coumarin synthesis, this includes the use of microwave irradiation, solvent-free reaction conditions, and novel catalytic systems.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the aminolysis of 4-hydroxycoumarin (B602359). mdpi.com The reaction of 4-hydroxycoumarin with primary amines under microwave irradiation provides N-substituted 4-aminocoumarins efficiently, offering a significant advantage over conventional heating methods. mdpi.com
Solvent-free, or solid-phase, synthesis is another green chemistry approach that has been successfully applied to the Pechmann condensation. rsc.org For example, heating a mixture of a phenol and a β-ketoester with a solid acid catalyst like p-toluenesulfonic acid under solvent-free conditions can produce coumarins with high yields, minimizing solvent waste. rsc.org
Furthermore, the development of novel catalysts, such as ionic liquids or reusable solid catalysts like sulfated tin oxide (SO₄²⁻/SnO₂), has been explored for Knoevenagel condensations to improve efficiency and facilitate catalyst recycling. organic-chemistry.orgacgpubs.org These advanced techniques represent the future of coumarin synthesis, aiming for processes that are not only effective but also sustainable.
Catalysis by Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents due to their low vapor pressure, thermal stability, and tunable properties. researchgate.netresearchgate.net They can function as both the solvent and the catalyst in organic synthesis.
The catalytic activity of ILs has been demonstrated in the one-pot, multi-component synthesis of fused coumarin systems. For instance, the ionic liquid 1-Carboxymethyl-3-methylimidazolium tetrafluoroborate (B81430) ([CMMIM][BF₄]⁻) has been used to catalyze the reaction between 4-hydroxycoumarin, various aromatic aldehydes, and 2-aminopyridine (B139424) to produce chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones. nih.gov The reaction proceeds through a proposed mechanism involving an initial Knoevenagel condensation between 4-hydroxycoumarin and an aldehyde, followed by a Michael addition of the amine and subsequent cyclization. nih.gov
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are particularly noteworthy for their biodegradability, low cost, and simple preparation. researchgate.net A novel DES synthesized from L-threonine and malonic acid (Thr/Mal-DES) has proven to be a highly effective and recyclable catalyst for the synthesis of chromenopyrimidines from 4-hydroxycoumarin, urea/thiourea, and an aldehyde under solvent-free conditions. researchgate.net Research has also focused on creating DESs where a pharmaceutically active ingredient, such as 7-hydroxy-4-methylcoumarin, is a component of the solvent itself, opening new possibilities for drug formulation and delivery. researchgate.netrsc.org These studies indicate that strong hydrogen bonding interactions within the DES are crucial for its formation and catalytic activity. rsc.org
Utilization of Nanocatalysts (e.g., Biogenic ZnO Nanoparticles) in Multi-Component Reactions
Nanocatalysts offer significant advantages in organic synthesis, including high surface area, enhanced catalytic activity, and ease of separation and recyclability. researchgate.netarabjchem.org Their application in multi-component reactions (MCRs) provides an efficient and atom-economical route to complex molecules like chromenes. arabjchem.org
The synthesis of 2-amino-7-hydroxy-4H-chromene derivatives has been successfully achieved using reusable metallic nanocatalysts. researchgate.net This green methodology is noted for its simple operation, high efficiency, mild reaction conditions, and minimal byproducts. researchgate.net Zinc oxide nanoparticles (ZnO-NPs) are particularly effective catalysts for the synthesis of 2-amino-4H-chromene derivatives via a one-pot reaction of an aldehyde, malononitrile, and a C-H acid like dimedone. arabjchem.org
A key advancement in this area is the "green" or biogenic synthesis of these nanocatalysts. Biogenic ZnO-NPs can be prepared using extracts from various plant parts, such as leaves, stems, or flowers. nih.govnih.gov These extracts contain phytochemicals like polyphenols and flavonoids that act as reducing and capping agents, eliminating the need for toxic chemicals. nih.govfrontiersin.org For example, ZnO-NPs have been synthesized using aqueous extracts of Origanum vulgare and Aquilegia pubiflora. nih.govfrontiersin.org The process typically involves mixing a zinc precursor, such as zinc nitrate (B79036) or zinc acetate (B1210297), with the plant extract and heating the mixture. nih.govfrontiersin.org The resulting nanoparticles are often spherical or hexagonal, with sizes in the nanometer range, and exhibit excellent stability. nih.govfrontiersin.org These biogenically synthesized ZnO-NPs have been shown to be potent catalysts for various organic transformations. nih.gov
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it minimizes waste, reduces environmental impact, and often simplifies product purification. researchgate.net This approach has been effectively applied to the synthesis of coumarins.
The Pechmann and Knoevenagel condensation reactions, traditional routes to coumarins, can be successfully conducted without a solvent. researchgate.net This not only aligns with green chemistry principles but can also lead to easier work-up procedures and milder reaction conditions compared to solution-phase synthesis. researchgate.net The combination of solvent-free conditions with advanced catalytic systems, such as the use of a deep eutectic solvent as a catalyst for chromenopyrimidine synthesis at 80 °C, demonstrates a powerful strategy for efficient and environmentally friendly synthesis. researchgate.net This method offers high yields in short reaction times, further highlighting the benefits of eliminating traditional organic solvents. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement
To maximize the efficiency of any synthetic protocol, the systematic optimization of reaction parameters is crucial. Key variables include the choice of catalyst and its loading, reaction temperature, and the solvent system.
In the synthesis of coumarin derivatives, finding the optimal conditions can lead to significant improvements in product yield and reaction time. For instance, in the ionic liquid-catalyzed synthesis of chromeno-fused heterocycles, a model reaction was used to screen various solvents and determine the most effective catalyst loading, which was found to be 5 mol%. nih.gov This optimization allowed for a successful gram-scale synthesis with a 90% yield. nih.gov
Similarly, the development of a DES-catalyzed synthesis of chromenopyrimidines involved a thorough optimization process. The reaction between 4-hydroxycoumarin, urea, and 4-chlorobenzaldehyde (B46862) was tested with different amounts of the DES catalyst and at various temperatures. The results demonstrated that the best yields were achieved under solvent-free conditions at 80°C.
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Thr/Mal-DES (0.75) | Solvent-free | 80 | 45 | 75 | researchgate.net |
| 2 | Thr/Mal-DES (1.00) | Solvent-free | 80 | 35 | 89 | researchgate.net |
| 3 | Thr/Mal-DES (1.25) | Solvent-free | 80 | 20 | 98 | researchgate.net |
| 4 | Thr/Mal-DES (1.25) | Solvent-free | 60 | 35 | 81 | researchgate.net |
| 5 | Thr/Mal-DES (1.25) | Ethanol (B145695) | Reflux | 120 | 65 | researchgate.net |
| 6 | [CMMIM][BF₄]⁻ (5) | Ethanol | Reflux | 150 | 92 | nih.gov |
The data clearly show that increasing the catalyst loading from 0.75 to 1.25 mol% significantly improves the yield and reduces the reaction time. researchgate.net Furthermore, conducting the reaction under solvent-free conditions at 80°C is vastly superior to using ethanol as a solvent or operating at a lower temperature. researchgate.net The reusability of the catalyst is another important aspect of optimization; the Thr/Mal-DES catalyst was successfully recovered and reused for four consecutive runs with only a minor decrease in activity. researchgate.net
Chemical Derivatization and Structure Activity Relationship Sar Studies
Strategic Functionalization of the Chromen-2-one Core
The reactivity of the hydroxyl and amino groups, along with the potential for substitution on the coumarin (B35378) rings, allows for extensive chemical manipulation.
The hydroxyl and amino groups on the chromen-2-one scaffold are primary targets for acylation and alkylation to produce a variety of esters, ethers, and amides. For instance, the acylation of 7-hydroxy-4-methylcoumarin with acetic anhydride (B1165640) is a common strategy to produce an acetate (B1210297) derivative. researchgate.net Similarly, the 7-amino group of 7-amino-4-methyl-coumarin can be acylated using reagents like ethyl chloroformate to yield carbamate (B1207046) intermediates, which can be further modified. researchgate.net
Alkylation reactions are also frequently employed. The 7-hydroxyl group of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester has been alkylated with ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate to yield the corresponding ether. mdpi.comresearchgate.net Another approach involves the alkylation of 7-hydroxycoumarins with α-bromoacetamides, which can then undergo rearrangement to form N-substituted 7-aminocoumarins under mild conditions. nih.gov
Modifications at various positions of the coumarin ring are crucial for tuning the molecule's properties.
C-3 Position: The C-3 position is often substituted to enhance biological activity. For example, starting from 4-hydroxycoumarin (B602359), base-catalyzed acetylation can introduce a 3-acetyl group. nih.gov This can be extended to create 3-propionyl and 3-butanoyl analogs, which have been explored in the development of myosin inhibitors. nih.gov
C-4 Position: The C-4 position can be functionalized with groups like aminoethyl side chains. This is typically achieved by synthesizing a chromenone core and then introducing the functional group through nucleophilic substitution or reductive amination.
C-7 Position: The amino group at the C-7 position is a key site for derivatization. It can be converted into various N-substituted analogs, including those bearing azole or azine moieties. researchgate.netresearchgate.net These modifications significantly influence the molecule's biological profile.
C-8 Position: Substitution at the C-8 position has also been investigated. For instance, a carbaldehyde oxime group has been introduced at this position on a 7-hydroxy-4-methyl-2-oxo-2H-chromene scaffold to explore antidiabetic potential. frontiersin.org
Synthesis of N-Substituted and Hybrid Analogs
Creating hybrid molecules by linking the coumarin scaffold to other heterocyclic systems is a prominent strategy for discovering novel compounds.
The amino group at C-7 is readily condensed with various aldehydes to form Schiff bases. A series of novel Schiff bases have been synthesized from 7-amino-4-methylcoumarin (B1665955) and substituted aromatic aldehydes, which have shown potential as anti-inflammatory and analgesic agents. researchgate.netnih.gov
These Schiff bases can serve as intermediates for more complex structures. For example, a multi-step synthesis starting from a 7-hydroxycoumarin derivative involves creating a dihydrazide, which is then condensed with aromatic aldehydes to form Schiff bases. mdpi.comresearchgate.netdntb.gov.ua A subsequent cyclo-condensation of these Schiff bases with 2-mercaptoacetic acid yields coumarin-thiazolidin-4-one conjugates. mdpi.comdntb.gov.ua Thiazolidinones themselves are a class of heterocyclic compounds with a broad range of biological activities, and their conjugation with coumarins can lead to synergistic effects. nih.govnih.gov
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key tool in medicinal chemistry to modulate a compound's activity and properties. nih.gov Halogen atoms are common bioisosteres used in the design of 7-amino-4-hydroxy-2H-chromen-2-one derivatives.
The introduction of halogens, such as chlorine and bromine, onto the benzylidene ring of 7-(benzylideneamino)-4-methyl-2H-chromen-2-one Schiff bases has been shown to significantly impact their biological activity. nih.gov Specifically, analogs with 4-chloro, 2,4-dichloro, and 4-bromo substitutions have demonstrated potent anti-inflammatory and analgesic effects. nih.gov Furthermore, studies on other chromene scaffolds have indicated that the introduction of a halogen at the C-6 position can enhance anticancer potency. frontiersin.org
Elucidation of Structure-Activity Relationships (SAR)
SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological effects, guiding the design of more potent and selective compounds.
For derivatives of the chromen-2-one core, several key SAR insights have been established:
In a series of 4-hydroxycoumarin imines designed as myosin inhibitors, the introduction of aromatic side arms at the C-3 position, such as benzyl (B1604629) and 4-methylbenzyl groups, led to a significant improvement in potency and selectivity for skeletal myosin over cardiac myosin. nih.gov
For Schiff bases derived from 7-amino-4-methylcoumarin, the nature and position of substituents on the benzylidene ring are critical for anti-inflammatory and analgesic activity. Compounds bearing electron-withdrawing halogen groups, particularly 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one, 7-(2,4-dichlorobenzylideneamino)-4-methyl-2H-chromen-2-one, and 7-(4-bromobenzylideneamino)-4-methyl-2H-chromen-2-one, were found to be particularly potent. nih.gov
Studies on related heterocyclic systems like harmine (B1663883) have shown that modifications at the 7-position dramatically affect activity. For instance, replacing the 7-methoxy group with an amino group resulted in a complete loss of DYRK1A inhibitory activity, whereas modification of that amino group to a benzamido group partially restored it. mdpi.com This highlights the sensitivity of the 7-position to substitution.
The systematic exploration of these derivatization strategies continues to yield novel compounds with tailored biological activities, underscoring the importance of the this compound scaffold in drug discovery.
Correlation of Structural Modifications with Observed Biological Activities
Systematic structural modifications of the this compound scaffold have led to the discovery of derivatives with a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. smolecule.com The inherent antimicrobial activity of the parent compound is significantly influenced by the presence and position of the amino and hydroxyl groups. smolecule.com
Derivatization of the 7-amino group has been a common strategy. For instance, the synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones has been explored, where the introduction of various functionalized azole or azine moieties at the 7-amino position was investigated. researchgate.net While some of these derivatives showed only weak antibacterial activity against certain bacterial strains, it highlights the sensitivity of the biological response to the nature of the substituent at this position. researchgate.net The synthesis of Schiff bases from 7-amino-4-methylcoumarin has yielded compounds with notable anti-inflammatory and analgesic activities. nih.gov Specifically, derivatives bearing 4-chloro, 2,4-dichloro, and 4-bromo-substituted benzylideneamino groups at the 7-position demonstrated potent effects. nih.gov
Modifications at the 4-position have also been shown to be critical. The introduction of an aminoethyl side chain at this position can influence interactions with biological targets. Furthermore, the replacement of the hydroxyl group at position 4 with other functionalities or the introduction of substituents on the benzenoid ring can modulate the electronic properties and, consequently, the biological activity of the molecule. nih.gov
The following table summarizes the biological activities of various derivatives of this compound, illustrating the impact of structural modifications.
| Derivative | Modification | Observed Biological Activity |
| This compound | Parent Compound | Antibacterial, Antioxidant smolecule.com |
| N-Substituted 7-amino-4-methyl-2H-chromen-2-ones | Substitution on the 7-amino group with azole/azine moieties | Weak antibacterial activity researchgate.net |
| 7-(Substituted benzylideneamino)-4-methyl-2H-chromen-2-ones | Schiff base formation at the 7-amino group | Anti-inflammatory, Analgesic nih.gov |
| 4-(2-Aminoethyl)-7-hydroxy-2H-chromen-2-one | Aminoethyl group at C4 | Potential for modulated enzyme/receptor interaction |
Positional and Electronic Effects of Substituents on Compound Activity
The position and electronic nature of substituents on the this compound framework play a pivotal role in determining the compound's biological efficacy. The electron-donating nature of the 7-amino group and the 4-hydroxyl group significantly influences the electron density distribution across the coumarin ring system. nih.gov
Studies on related coumarin systems have demonstrated that the position of hydroxyl groups is crucial for their biological activity. nih.gov For instance, in 7-hydroxy-4-methylcoumarin, electrophilic substitution reactions are directed to either position 6 or 8, indicating the influence of the hydroxyl group on the reactivity of the benzene (B151609) ring. nih.gov This regioselectivity is a direct consequence of the electronic effects exerted by the substituents.
The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can dramatically alter the interaction of the molecule with its biological target. mdpi.com For example, in a study on PAK4 inhibitors with a similar heterocyclic scaffold, compounds with EDGs showed different electrostatic and charge transfer energies when interacting with key amino acid residues compared to those with EWGs. mdpi.com This highlights how subtle changes in the electronic nature of a substituent can lead to significant differences in binding affinity and biological activity.
The introduction of substituents can also lead to steric effects that influence activity. The size and shape of the substituent can affect how the molecule fits into the active site of an enzyme or the binding pocket of a receptor.
The following table details the effects of different substituents on the properties and activities of coumarin derivatives.
| Substituent Type | Position | Effect on Electronic Properties | Impact on Biological Activity |
| Electron-Donating Group (EDG) (e.g., -NH2, -OH) | C7, C4 | Increases electron density on the aromatic ring. nih.gov | Can enhance binding to certain biological targets through favorable electrostatic interactions. mdpi.com |
| Electron-Withdrawing Group (EWG) (e.g., -NO2, Halogens) | Various | Decreases electron density on the aromatic ring. | Can alter the molecule's reactivity and binding characteristics, sometimes leading to decreased activity. nih.govmdpi.com |
| Bulky Groups | Various | Can cause steric hindrance. | May prevent optimal binding to a target site, potentially reducing activity. |
| Halogens (e.g., -Cl, -Br) | C7 (on benzylideneamino moiety) | Inductive electron-withdrawing effect. nih.gov | Potent anti-inflammatory and analgesic activity observed. nih.gov |
Spectroscopic and Advanced Characterization for Mechanistic Insights
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons within the 7-Amino-4-hydroxy-2H-chromen-2-one molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (6-8 ppm) due to the deshielding effect of the ring current. In contrast, the protons of the amino (-NH₂) and hydroxyl (-OH) groups often appear as broad signals due to chemical exchange and hydrogen bonding. The splitting patterns of the signals, governed by spin-spin coupling, reveal the number of neighboring protons, which helps in assembling the molecular fragments.
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 7-Amino-4-methyl-2H-chromen-2-one | DMSO-d₆ | 7.4 (d, 1H, J=8.8 Hz), 6.56 (d, 1H, J=7.2 Hz), 6.39 (s, 1H), 6.09 (s, 2H, -NH₂), 5.89 (s, 1H), 2.39 (s, 3H, -CH₃) rsc.org |
| 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one | CDCl₃ | 8.26 (d, 1H, J = 9.6 Hz), 8.15 (d, 2H, J = 7.9 Hz), 7.36 (d, 2H, J = 7.9 Hz), 6.61 (s, 1H), 6.29 (d, 1H, J = 9.6 Hz), 4.50 (brs, 2H, -NH₂), 2.46 (s, 3H, -CH₃) mdpi.com |
This table is interactive. Click on the headers to sort the data.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbonyl carbon of the lactone ring typically appears significantly downfield (around 160-170 ppm). Aromatic and olefinic carbons resonate in the range of 100-150 ppm, while aliphatic carbons are found in the upfield region.
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one | CDCl₃ | 164.7, 160.0, 156.1, 148.9, 146.7, 146.1, 139.2, 129.9, 129.8, 127.7, 127.3, 117.4, 116.5, 111.4, 98.1, 31.0 mdpi.com |
| 7-Amino-4-methyl-2H-chromen-2-one | - | Data not available in the provided sources |
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of molecules, respectively, offering valuable information about functional groups and conjugation.
Vibrational Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies. The lactone carbonyl (C=O) group exhibits a strong, characteristic stretching vibration in the region of 1700-1750 cm⁻¹. The O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, typically appear as broad bands in the higher frequency region (3200-3500 cm⁻¹) due to hydrogen bonding. Aromatic C=C bond stretching vibrations are observed in the 1450-1600 cm⁻¹ range.
Table 3: IR Spectroscopic Data for this compound Derivatives
| Compound | Medium | Characteristic Absorption Bands (cm⁻¹) |
| 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one | KBr | 3446, 3356 (NH₂), 1725 (C=O) mdpi.com |
| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | neat | 3344 (N-H), 1681 (C=O), 1607 (C=C), 1515, 1335 (NO₂) ceon.rs |
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Electronic Transitions and Absorbance Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and conjugation within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is influenced by the extent of the conjugated π-system. The presence of the amino and hydroxyl groups, which are electron-donating, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted coumarin (B35378) core. For instance, 7-aminocoumarins are known for their red-shifted spectral properties. acs.org The excitation and emission maxima of 7-aminocoumarin (B16596) are reported to be 380 nm and 444 nm, respectively. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the exact molecular weight of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule, offers valuable structural information. For example, in coumarin derivatives, common fragmentation pathways involve the loss of carbon monoxide (CO) from the lactone ring. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The molecular weight of this compound is approximately 177.16 g/mol . smolecule.com
X-ray Crystallography for Three-Dimensional Structural Confirmation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on closely related coumarin derivatives provide a robust model for its structural characteristics.
Analysis of analogous compounds, such as 7-hydroxy-4-methyl-2H-chromen-2-one and 7-dimethylamino-4-hydroxycoumarin, reveals that the coumarin ring system is fundamentally planar. researchgate.netresearchgate.net This planarity is a key feature of the chromenone core. In the crystal lattice, these planar molecules are typically organized through a network of intermolecular interactions.
The primary interactions governing the crystal packing are hydrogen bonds and π–π stacking. The hydroxyl group at position 4 and the amino group at position 7 are potent hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. This leads to the formation of extensive hydrogen-bonding networks, often involving solvent molecules like water when present. researchgate.net For instance, in the monohydrate structure of 7-hydroxy-4-methyl-2H-chromen-2-one, intermolecular O—H⋯O hydrogen bonds link the molecules into a two-dimensional network. researchgate.net
Furthermore, the aromatic nature of the fused ring system facilitates π–π stacking interactions between the coumarin rings of adjacent molecules. These interactions, with centroid-centroid distances typically around 3.5 Å, contribute significantly to the stability of the crystal packing. researchgate.net The combination of these forces dictates the final solid-state architecture of the compound. A new polymorph of 7-amino-4-methylcoumarin (B1665955) has been identified, showcasing that two molecules in the independent unit can possess different electronic structures, a phenomenon known as valence tautomerism. rsc.org
Table 1: Representative Crystallographic Data for Related Coumarin Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate | Monoclinic | P21/n | O—H⋯O hydrogen bonding, π–π stacking (centroid-centroid distance: 3.536 Å) | researchgate.net |
| 7-dimethylamino-4-hydroxycoumarin hydrate | Monoclinic | P2(1)/n | Hydrogen bonding involving coumarin groups and water molecules | researchgate.net |
| 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one | Monoclinic | P21/C | Hydrogen bonding | researchgate.net |
| 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | Monoclinic | P21/c | Intramolecular O—H⋯N hydrogen bond; Intermolecular C—H⋯O and π–π interactions (centroid–centroid distance: 3.5745 Å) | researchgate.net |
Investigation of Photophysical Properties
The photophysical properties of this compound are of significant interest, largely due to the characteristic fluorescence of the coumarin scaffold. The substituents on the coumarin ring, particularly the electron-donating amino group at the 7-position, play a crucial role in modulating these properties.
Fluorescence spectroscopy reveals the emission characteristics of a molecule after it absorbs light. Key parameters include the Stokes shift—the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em)—and the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process.
Coumarins bearing an amino or hydroxyl group at the 7-position are well-known for their strong fluorescence. researchgate.netnih.gov The 7-amino derivatives are particularly noted for having spectral properties that are red-shifted (shifted to longer wavelengths) compared to their 7-hydroxy counterparts. acs.org Studies on similar 7-hydroxycoumarin derivatives used as fluorescent probes show substantial Stokes shifts, often exceeding 100 nm, which is advantageous for minimizing self-absorption in fluorescence assays. nih.govacs.org For example, a 7-hydroxycoumarin derivative investigated for binding studies exhibited a Stokes shift of 120 nm. acs.org
The quantum yields for these compounds are often high, indicating efficient conversion of absorbed light into emitted fluorescence. A 7-hydroxycoumarin fluorophore developed for a binding assay was found to have a quantum yield of 0.32. nih.govacs.org The solvent environment can significantly influence these properties; the fluorescence of one probe was strongest in aqueous buffer, suggesting sensitivity to polarity. nih.govacs.org
Table 2: Typical Photophysical Properties of Related 7-Substituted Coumarin Derivatives
| Compound Type | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Characteristics | Reference |
|---|---|---|---|---|
| 7-Hydroxycoumarin derivative (Probe 6d) | 120 | 0.25 | Fluorescence emission maximum at 460 nm | acs.org |
| 7-Hydroxycoumarin derivative (Probe 7) | 100 | 0.32 | High affinity for MIF tautomerase active site | nih.govacs.org |
| 6,7-dihydroxycoumarin (Esculetin) | 117 | N/A | Fluorescence emission maximum at 467 nm | mdpi.com |
The pronounced fluorescence and sensitivity to the environment in 7-substituted coumarins are often governed by an Intramolecular Charge Transfer (ICT) mechanism. This process involves a redistribution of electron density within the molecule upon excitation by light.
In this compound, the amino group at the 7-position acts as a strong electron-donating group (EDG), while the carbonyl group of the lactone ring is an electron-withdrawing group (EWG). Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited state (S₁). In this excited state, there is a significant transfer of electron density from the electron-rich amino group across the aromatic system to the electron-deficient carbonyl group.
This creates a highly polar excited state with a large dipole moment. The stabilization of this charge-separated state is highly dependent on the polarity of the surrounding solvent. In polar solvents, the ICT state is stabilized, which typically leads to a red shift in the fluorescence emission spectrum. The steep decrease in fluorescence observed for some 7-hydroxycoumarin derivatives in hydrophobic solvents compared to aqueous solutions is a strong indicator of this ICT character. nih.govacs.org This charge transfer from the 7-position donor to the pyrone acceptor is fundamental to the molecule's utility as a fluorescent sensor, as the emission properties become exquisitely sensitive to the local environment.
Computational and Theoretical Chemistry of 7 Amino 4 Hydroxy 2h Chromen 2 One and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For 7-Amino-4-hydroxy-2H-chromen-2-one and its analogs, these methods provide a detailed understanding of their intrinsic properties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic structure of coumarin (B35378) derivatives. nih.gov For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), can accurately predict bond lengths and angles, which show good agreement with experimental X-ray diffraction data. nih.gov Such studies confirm the planar structure of the coumarin ring system and the specific conformations of its substituents. The analysis of the electronic structure provides insights into the distribution of electron density, which is crucial for understanding how the molecule interacts with its environment. For example, a study on a 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC) derivative used DFT to support its adsorption mechanism on a metal surface. nih.gov
HOMO-LUMO Energy Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. researchgate.netossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO (E_gap) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic transitions. researchgate.netnih.gov
For coumarin derivatives, the HOMO-LUMO gap can be calculated using DFT methods to predict their reactivity. nih.gov For example, a smaller HOMO-LUMO gap in a this compound derivative would imply that it is more likely to participate in chemical reactions. This analysis is vital for designing molecules with specific electronic properties, such as those used in fluorescent probes or as reactive intermediates in synthesis. smolecule.com
Table 1: Illustrative HOMO-LUMO Energy Data for a Hypothetical this compound Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5427 |
| LUMO | -2.8455 |
| Energy Gap (E_gap) | 3.6972 |
Note: This table is for illustrative purposes and the values are based on a representative complex from a study on related compounds to demonstrate the concept. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule (protein or enzyme). These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking simulations are widely used to investigate the binding modes of this compound derivatives with various biological targets. These targets are often enzymes implicated in different diseases.
Cyclooxygenase (COX): Coumarin derivatives have been studied as potential anti-inflammatory agents by targeting COX enzymes. researchgate.netphyschemres.org Docking studies can reveal how these compounds bind to the active site of COX-1 and COX-2, providing insights into their inhibitory mechanisms. researchgate.netmdpi.com
α-Glucosidase and α-Amylase: These enzymes are targets for anti-diabetic drugs. researchgate.netmdpi.com Docking studies of coumarin derivatives with α-glucosidase and α-amylase can predict their potential to inhibit these enzymes, which is crucial for controlling postprandial hyperglycemia. researchgate.netnih.gov The binding interactions can highlight key residues involved in the inhibition. bbrc.in
Carbonic Anhydrase: Certain isoforms of carbonic anhydrase are associated with tumors. nih.gov Coumarin-based compounds have been investigated as inhibitors of these enzymes. mdpi.comresearchgate.netacs.org Docking studies can elucidate the binding orientation of these inhibitors within the enzyme's active site, often involving the zinc ion and surrounding amino acid residues. nih.gov
Topoisomerase I: This enzyme is a target for anticancer drugs. nih.govplos.org Virtual screening and molecular docking have been used to identify coumarin-like compounds that can inhibit topoisomerase I, potentially by stabilizing the enzyme-DNA complex. nih.govresearchgate.net
Macrophage Migration Inhibitory Factor (MIF): MIF is a cytokine involved in inflammatory diseases and cancer. nih.govnih.gov Chromene-based compounds have been identified as inhibitors of MIF's tautomerase activity through screening and docking studies. nih.gov
Prediction of Binding Affinities and Interaction Mechanisms
Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. These predictions help in ranking potential inhibitors and prioritizing them for further experimental testing.
The interaction mechanisms are elucidated by analyzing the types of bonds formed between the ligand and the protein's active site residues. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking interactions. For example, the hydroxyl and amino groups of this compound can act as hydrogen bond donors or acceptors, forming crucial interactions with the target protein.
Table 2: Representative Binding Affinities of Coumarin Derivatives with Various Biological Targets from Docking Studies
| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
| Coumarin Derivative | COX-2 | -9.5 to -10 |
| Bis-4-hydroxycoumarin derivative | α-Glucosidase | -8.5 (for a top compound) |
| Coumarin-based inhibitor | Carbonic Anhydrase IX | Not explicitly stated in search results |
| Camptothecin-like molecule | Topoisomerase I | -229.993 (top ranked molecule) |
| Chromene-based inhibitor | Macrophage Migration Inhibitory Factor (MIF) | Not explicitly stated in search results |
Note: The binding affinities are examples from various studies on coumarin and chromene derivatives and may not be specific to this compound itself. The values serve to illustrate the data obtained from such studies. nih.govresearchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time, providing critical insights into the conformational stability and dynamic behavior of this compound and its derivatives. These simulations are particularly valuable for understanding how these molecules behave in a biological environment, such as in solution or when interacting with a protein target.
Studies on coumarin derivatives often employ MD simulations to assess the stability of ligand-protein complexes predicted by molecular docking. nih.govbohrium.com For instance, after docking a coumarin derivative into the active site of an enzyme, an MD simulation can be run to observe the dynamics of the complex. The stability of the interaction is evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in the predicted orientation.
Furthermore, MD simulations help to analyze the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, between the coumarin derivative and the protein. These simulations can reveal the persistence of key interactions over time, which is a stronger indicator of binding affinity than the static snapshot provided by docking alone. For example, the hydroxyl and amino groups of the this compound scaffold are key sites for hydrogen bonding, and MD simulations can confirm the stability of these bonds with receptor residues. In studies involving the hERG K+ channel, MD simulations have been used to understand the molecular basis of cardiotoxicity for certain coumarin derivatives by examining the stability of their binding within the channel pore. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction Studies
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, are essential components of modern drug discovery. These computational tools allow for the early-stage evaluation of new chemical entities, saving time and resources by prioritizing compounds with the most promising therapeutic profiles.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular features (descriptors) that influence activity, QSAR provides a framework for designing more potent molecules.
For coumarin derivatives, 3D-QSAR models have been developed to gain insights into their anticancer activities. nih.gov In one such study focusing on Mcl-1 inhibitors, a 3D-QSAR analysis provided a deeper understanding of the relationship between the steric and electrostatic properties of the coumarin derivatives and their inhibitory effects on the Mcl-1 protein. nih.gov These models can generate visual representations, like contour maps, that highlight regions where bulky or electronegative groups might enhance or diminish biological activity. This information is invaluable for medicinal chemists to guide the rational design and optimization of future lead compounds. nih.gov
Another study developed a QSAR model to explore the structural requirements for the inhibition of the MCF-7 breast cancer cell line by novel 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives. nih.gov The resulting statistically significant QSAR model demonstrated good predictive power, helping to identify the structural necessities for potent anticancer activity. nih.gov Such predictive models are crucial for screening virtual libraries of compounds and prioritizing synthetic efforts toward molecules with the highest probability of success.
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools like SwissADME and preADMET are widely used to predict these pharmacokinetic properties for coumarin derivatives based on their molecular structure. dergipark.org.trjchr.orgsemanticscholar.orgresearchgate.net These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, early in the drug development process.
Key ADMET parameters evaluated for coumarin derivatives include:
Absorption: Human Intestinal Absorption (HIA) is predicted to assess oral bioavailability. Many coumarin sulfonate derivatives, for example, were predicted to be well-absorbed, with HIA values greater than 70%. dergipark.org.tr
Drug-likeness: This is often evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. jchr.org The majority of tested coumarin derivatives are found to comply with Lipinski's rules, suggesting good potential for oral bioavailability. nih.govnih.gov
Distribution: Predictions include the likelihood of crossing the blood-brain barrier (BBB) and binding to plasma proteins. nih.gov
Metabolism: The models can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. A low risk of CYP-mediated drug-drug interactions is a favorable property. jchr.org
Toxicity: Various toxicological endpoints can be predicted, including hepatotoxicity and cardiotoxicity (e.g., hERG channel blockage). nih.gov For instance, while 7-O-alkylaminocoumarins were predicted to have no hepatotoxicity, the introduction of nitrile or amidine groups was found to increase toxicity markers. nih.gov
The table below summarizes typical in silico ADMET predictions for various classes of coumarin derivatives based on published research findings.
| Property | Prediction Tool | Compound Class | Finding | Reference |
| Human Intestinal Absorption (HIA) | preADMET | Coumarin Sulfonates | Predicted to be well absorbed (>70%) | dergipark.org.tr |
| Drug-Likeness (Lipinski's Rule) | SwissADME | Novel Coumarin Derivatives | Adherence to the Rule of Five suggests good oral bioavailability. | jchr.org |
| Blood-Brain Barrier (BBB) Permeability | Various | 7-Hydroxycoumarin Derivatives | All tested compounds showed a qualitative likelihood of crossing the BBB. | nih.gov |
| Hepatotoxicity | Various | 7-O-Alkilaminocoumarins | Predicted to have no hepatotoxicity. | nih.gov |
| Oral Bioavailability | Various | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives | Selected compounds showed good oral bioavailability without carcinogenesis. | nih.gov |
Applications in Research and Materials Science
The inherent fluorescence of 7-amino-4-hydroxy-2H-chromen-2-one and its derivatives forms the basis of their extensive use as probes and labels. The electron-donating amino group at the 7-position is particularly crucial for enhancing fluorescence emission. sapub.orgacs.orgnih.gov These compounds are central to the development of advanced materials and analytical techniques that rely on light emission.
Fluorescent Probes and Dyes in Biochemical Assays
Coumarin (B35378) derivatives are a major class of small molecules used to create fluorescence-based imaging tools for biological and analytical purposes. nih.gov Their utility stems from their high fluorescence quantum yields, photostability, and the sensitivity of their fluorescence to the local environment, such as pH and solvent polarity. beilstein-journals.orgresearchgate.net
Derivatives of 7-hydroxycoumarin are employed as fluorescent probes for molecular imaging. rsc.org For instance, the fluorescent non-canonical amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) can be incorporated into proteins to study their structure and function. nih.govresearchgate.net The fluorescence of the 7-hydroxycoumarin side chain is sensitive to its environment, allowing researchers to monitor changes in protein conformation and interactions. nih.gov The ability to rationally design protein environments that predictably alter the fluorescence of 7-HCAA could lead to novel protein-based sensors. nih.gov Research has also shown that dihydroxy-substituted coumarins can be used to visualize cellular pH changes, demonstrating their utility in live-cell imaging. nih.gov
The coumarin scaffold is integral to the design of biosensors due to its favorable photophysical properties. nih.gov 7-Hydroxycoumarins have been developed as affinity-based fluorescent probes for competitive binding studies. nih.govacs.org For example, a 7-hydroxycoumarin derivative was identified that binds with high affinity to the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in inflammation and cancer. nih.govacs.org Binding of the coumarin derivative to MIF causes a quenching of its fluorescence, a property that was harnessed to develop a novel competition-based assay to quantify MIF binding and screen for potential inhibitors. nih.govacs.org This demonstrates the dual role of the molecule as both a high-affinity binder and a fluorophore. nih.govacs.org
Derivatives have also been engineered for the selective detection of metal ions and anions. A probe based on 7-diethylamino-4-hydroxycoumarin was developed for the sequential detection of aluminum ions (Al³⁺) and pyrophosphate (PPi) through a fluorescence "off-on-off" mechanism, with applications in bioimaging. rsc.org
In analytical chemistry, 7-aminocoumarins serve as crucial fluorescent labels and standards. 7-Amino-4-methylcoumarin (B1665955) (AMC), a closely related compound, is widely used as a probe for fluorogenic substrates in enzyme assays, particularly for proteases. acs.orgnih.gov The substrate, a peptide or other molecule, is linked to the amino group of the coumarin. Enzymatic cleavage releases the free aminocoumarin, which is highly fluorescent, allowing for sensitive detection of enzyme activity. acs.orgnih.gov
The fluorescence properties of these coumarins are studied using fluorescence spectroscopy to determine characteristics like quantum yield and Stokes shift, which are critical for developing sensitive analytical reagents. nih.govacs.orgacs.org For example, a 7-hydroxycoumarin derivative developed for MIF binding studies exhibited a quantum yield of 0.32 and a Stokes shift of 100 nm. nih.govacs.org These compounds are also used in flow cytometry, where antibodies labeled with aminocoumarin derivatives like 7-amino-4-methylcoumarin-3-acetic acid (AMCA) allow for multicolor immunophenotypic analysis. nih.gov
| Compound | Application | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Inhibitor 6d (3-(4-methoxyphenyl)-7-hydroxycoumarin) | MIF Binding Sensor | 340 | 460 | 0.25 | Fluorescence is quenched upon binding to MIF, enabling a competitive binding assay. | nih.govacs.org |
| Fluorophore 7 (Derivative of 6d) | High-Affinity MIF Probe | 355 | 455 | 0.32 | Exhibits a 10-fold higher potency for MIF, improving assay sensitivity. | nih.govacs.org |
| 6,7-dihydroxycoumarin (Esculetin) | Spin Label Detection | 350 | 467 | Not specified | Shows a 40-fold fluorescence enhancement in the presence of 4-amino-TEMPO. | nih.gov |
| 7-Hydroxy-4-methyl-2H-chroman-2-one | Fluorescent Compound | 300 | 380 | Not specified | Synthesized via Pechmann condensation of citric acid and resorcinol (B1680541). | researchgate.net |
Optoelectronic Materials
The strong fluorescence and photochemical stability of aminocoumarins make them excellent candidates for use in optoelectronic materials, where the conversion of light is a primary function.
Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This causes a whitening effect, making materials appear less yellow. 7-Aminocoumarins are highly fluorescent and function as effective optical brighteners. medchemexpress.com They have been used to whiten textiles such as wool and silk, as well as plastics and paints. obachemical.com For example, the derivative 7-(diethylamino)-4-methyl-coumarin is a known optical brightener. obachemical.com Historically, coumarin derivatives have been used as laundry brighteners. google.com
Beyond biology, coumarin dyes serve as fluorescent tags in materials science. Their robust photophysical properties are advantageous for applications such as laser dyes. obachemical.comgoogle.com 7-Aminocoumarins are particularly efficient as laser dyes in the blue-green region of the spectrum. google.com They have also been investigated for use in monitoring corrosion on coated aluminum and in the development of dye-sensitized solar cells and semiconductor devices. chemicalbook.com The ability to tune their spectral properties through chemical modification allows for the creation of tailored tags for specific material systems. nih.govacs.org
Agrochemical Research Applications (e.g., Natural Pesticide/Herbicide Potential)
The investigation of naturally derived compounds for agrochemical applications has identified the coumarin scaffold as a promising area of research. Coumarins, including the specific compound this compound, are a class of benzopyrone compounds recognized for their diverse biological activities. While extensive research exists on the broader coumarin class, specific data on the agrochemical potential of this compound is limited in publicly available scientific literature. However, the known bioactivities of its derivatives and related compounds suggest potential avenues for its application in agrochemical research.
Fungicidal Potential
Research into coumarin derivatives has revealed significant antifungal properties against various plant pathogens. For instance, a series of 4-amino coumarin derivatives were synthesized and tested against four major plant pathogenic fungi: Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea. nih.gov The study demonstrated that most of these compounds exhibited broad-spectrum antifungal activity. nih.gov Specifically, derivatives with particular substitutions showed excellent activity against Alternaria alternata and Alternaria solani, with EC50 values ranging from 92 to 145 μg/mL. nih.gov This suggests that the 4-amino coumarin backbone, a key feature of this compound, is a viable starting point for developing new fungicides. nih.gov
Another study screened six coumarin derivatives for their in-vitro antifungal activity against soil-borne plant pathogens like Macrophomina phaseolina and Pythium spp. mdpi.com The results indicated that several of these novel coumarin derivatives were highly effective at inhibiting fungal growth, with some showing greater stability and higher antifungal activity than the parent coumarin compound. mdpi.com Halogenated coumarin derivatives, in particular, demonstrated 100% inhibition of fungal growth for more than three weeks in vitro and showed no obvious signs of phytotoxicity. mdpi.com
While these studies focus on derivatives, they highlight the potential of the core coumarin structure, and specifically the 4-amino substituted variants, in antifungal research.
Insecticidal Potential
The insecticidal properties of coumarin derivatives have also been a subject of investigation. One study explored the efficacy of 4-methyl-7-hydroxy coumarin derivatives against mosquito vectors Aedes aegypti and Culex quinquefasciatus. nih.gov A tribromo derivative was found to be particularly potent, with LC50 values of 1.49 and 2.23 ppm against C. quinquefasciatus and A. aegypti larvae, respectively. nih.gov This derivative also exhibited significant ovicidal activity, reducing egg hatching by 80-85% at a concentration of 100 ppm. nih.gov Although this study does not directly involve this compound, it underscores the potential for developing potent insecticides from the coumarin framework.
Herbicidal Potential
The broader class of natural products is increasingly being explored for new herbicides. These compounds often have novel modes of action, which is crucial for managing the growing problem of herbicide-resistant weeds.
Challenges and Future Research Directions
Addressing Challenges in Compound Solubility and Delivery Systems
A significant hurdle in the development of many coumarin (B35378) derivatives, including 7-Amino-4-hydroxy-2H-chromen-2-one, is their suboptimal solubility in aqueous media, which can limit bioavailability. The inclusion of a nitrogen-containing moiety, such as the amino group in this compound, is a known strategy to enhance solubility. mdpi.com Research on structurally related compounds has shown that incorporating an aminoethyl group can increase both solubility and bioavailability.
Future strategies will likely focus on the development of advanced drug delivery systems. These may include nano-formulations like liposomes or polymeric nanoparticles to improve the compound's solubility and pharmacokinetic profile. The goal is to ensure the compound reaches its biological target in sufficient concentration to exert its therapeutic effect.
Strategies for Overcoming Multidrug Resistance in Biological Systems
The emergence of multidrug resistance (MDR) in pathogens and cancer cells is a major global health concern, and coumarins are being investigated as a potential part of the solution. nih.govnih.gov Research has demonstrated that this compound and its derivatives possess notable activity against drug-resistant microbes. For instance, it shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA). smolecule.com Furthermore, structurally similar 7-amino-4-methylcoumarin (B1665955) has shown potent activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis. nih.gov Studies on related 7-amino-2-styrylchromone derivatives have also indicated significant antibacterial activity against multi-drug resistant strains of Klebsiella pneumoniae. smolecule.com
Future strategies to combat MDR will involve:
Synergistic Combinations: Investigating the compound's efficacy when used in combination with existing antibiotics or anticancer agents to potentially re-sensitize resistant strains or prevent the development of resistance. nih.gov
Efflux Pump Inhibition: A key mechanism of resistance is the overproduction of cellular efflux pumps like P-glycoprotein, which expel drugs from the cell. nih.gov Research is ongoing to determine if this compound or its derivatives can inhibit these pumps, thereby restoring the efficacy of other co-administered drugs.
Targeting Resistance Mechanisms: Developing derivatives that specifically target the biochemical pathways responsible for resistance. nih.gov
Rational Design of Next-Generation Coumarin Derivatives with Enhanced Potency and Selectivity
The core structure of this compound provides a versatile scaffold for rational drug design. By systematically modifying its functional groups, researchers aim to create next-generation derivatives with improved potency and selectivity for specific biological targets. nih.govresearchgate.net
Key approaches in rational design include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods are being used to build predictive models that guide the design of new coumarin derivatives with enhanced inhibitory activity against targets like monoamine oxidase B (MAO-B). nih.govresearchgate.net
Structure-Based Design: Inspired by the success of designing coumarin derivatives targeting phosphoinositide 3-kinases (PI3Ks), researchers are using the known structures of target proteins to design molecules that fit precisely into the active or allosteric sites. researchgate.neteurekaselect.com
Functional Group Modification: Studies have shown that modifying the 7-hydroxy group can lead to derivatives with improved antifungal activity. nih.gov Similarly, a series of coumarin derivatives have been designed as potential antituberculosis agents, with some compounds showing high potency against both replicating and dormant Mycobacterium tuberculosis. nih.gov
| Research Area | Design Strategy | Target | Finding | Citation |
| Neurodegenerative Disease | 3D-QSAR | MAO-B | Development of predictive models to guide the rational design of potent and selective MAO-B inhibitors. | nih.govresearchgate.net |
| Cancer | Structure-Based Design | PI3Ks | Synthesis of coumarin derivatives with pyridinylurea units as potential PI3K inhibitors and anticancer agents. | researchgate.neteurekaselect.com |
| Infectious Disease | Rational Design | Mycobacterium tuberculosis | Creation of derivatives effective against both active and dormant Mtb, with low cytotoxicity. | nih.gov |
| Fungal Infections | Functional Group Modification | Fungal Pathogens | Modification at the 7-hydroxy position improved antifungal activity against A. salani and A. alternata. | nih.gov |
Exploration of Novel Biological Targets and Mechanistic Pathways
While the antimicrobial and anticancer potential of this compound is being explored, a crucial area of future research is the identification of its precise molecular targets and the elucidation of its mechanistic pathways.
Current research points to several potential targets and mechanisms:
Enzyme Inhibition: The compound is known to inhibit certain enzymes involved in metabolic pathways. smolecule.com Specifically, 7-hydroxycoumarins have been identified as high-affinity binders to the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF), a protein involved in inflammation and cancer. acs.org
Cell Wall Synthesis: In Mycobacterium tuberculosis, evidence suggests that the compound may attack the cell wall, with mycolic acid being a potential target. nih.govoup.com
Signaling Pathways: Derivatives have been designed to target the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, leading to the induction of apoptosis. researchgate.neteurekaselect.com
Antioxidant Activity: The compound demonstrates significant radical scavenging activity, with the 4-hydroxyl group playing a key role in neutralizing free radicals. smolecule.com
Future investigations will utilize advanced techniques like proteomics, transcriptomics, and cellular thermal shift assays to comprehensively map the compound's interactions within the cell and identify novel, therapeutically relevant targets.
Development of Advanced Synthetic Methodologies for Sustainable Production
Promising advanced methodologies include:
Microwave-Assisted Synthesis: This technique offers a rapid, efficient, and environmentally friendly route to synthesizing 2H-chromenes and related naphthoic acids with higher yields. nih.govresearchgate.net
One-Pot Reactions: The development of one-pot, multicomponent reactions, sometimes using mechanochemical methods, provides an efficient pathway to complex derivatives like pyranocoumarins and 2-amino-4H-chromenes. acs.org
Green Catalysts: Research into the use of eco-friendly catalysts is underway to make the synthesis process more sustainable. nih.gov
AI-Assisted Synthesis: Artificial intelligence is being employed to predict optimal reaction pathways and retrosynthetic analyses, which can reduce the time, resources, and environmental impact of synthesis. researchgate.netresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Coumarin Discovery and Optimization
Applications of AI/ML in coumarin research include:
Predictive Modeling: ML models are being developed to accurately predict the physicochemical and biological properties of coumarin derivatives, such as their optical properties, bioactivity, and toxicity. researchgate.netnih.gov This allows for the rapid virtual screening of large compound libraries.
De Novo Design: Generative AI models can design entirely new coumarin derivatives with optimized structural features for enhanced potency and desired pharmacokinetic profiles. mdpi.com
Synergistic Combination Discovery: Deep learning models can analyze vast datasets to predict synergistic combinations of compounds, which is particularly useful for tackling complex diseases like cancer and for identifying effective formulations from traditional medicines. frontiersin.org
Mechanism Elucidation: AI can analyze complex biological data from multi-omics studies to help identify drug targets and decipher the mechanisms of action. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Amino-4-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves refluxing a precursor (e.g., 8-substituted coumarin derivatives) with ammonium acetate in toluene and acetic acid under Dean-Stark conditions to facilitate aza-Michael addition or cyclization. For example, 8-cyclopentyloxy-7-methoxy coumarin derivatives react with ammonium acetate at reflux (110–120°C) for 2–5 hours, followed by recrystallization from ethyl acetate to yield crystalline products . Optimization includes adjusting stoichiometry (e.g., excess ammonium acetate), temperature control, and solvent selection to improve yield (typically 60–80%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., amino groups at C7: δ 5.2–5.8 ppm; carbonyl C=O at ~160 ppm).
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O–H/N–H (~3200–3500 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 175 for 7-amino-4-methyl derivatives) .
- Data Table :
| Technique | Key Peaks/Signals | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 6.5–7.2 (aromatic H) | Chromenone ring |
| ¹³C NMR | δ 160–165 (C=O) | Lactone structure |
| IR | 1700 cm⁻¹ (C=O) | Lactone carbonyl |
Q. How can researchers safely handle this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
